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Compound of Interest

Compound Name: Methyl 2-hydroxy-6-nitrobenzoate

CAS No.: 1261504-50-0

Cat. No.: B2984851

Get Quote

CAS Number: 1261504-50-0 Synonyms: Methyl 6-nitrosalicylate; 2-Hydroxy-6-nitrobenzoic acid

methyl ester

Executive Summary
Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0) is a highly specialized aromatic

intermediate used primarily in the synthesis of polyfunctionalized heterocyclic scaffolds.[1]

Unlike its more common isomers (3-nitro or 5-nitro salicylates), the 6-nitro isomer possesses a

unique substitution pattern where the nitro group is positioned ortho to the ester and meta to

the hydroxyl group.

This steric congestion makes it a critical "pivot molecule" in medicinal chemistry. It serves as a

precursor for 4-functionalized benzoxazoles and substituted anthranilates, motifs frequently

found in kinase inhibitors and anti-infective agents. This guide details its physicochemical

profile, validated synthesis pathways, and application in high-value drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10]
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The molecule features a benzene ring substituted with three distinct functional groups in a

1,2,6-arrangement. This creates a "push-pull" electronic system with significant intramolecular

hydrogen bonding potential between the hydroxyl and ester carbonyl oxygen.

Identity Data
Parameter Technical Specification

CAS Number 1261504-50-0

IUPAC Name Methyl 2-hydroxy-6-nitrobenzoate

Molecular Formula C₈H₇NO₅

Molecular Weight 197.14 g/mol

SMILES COC(=O)C1=C(C=CC=C1O)[O-]

InChI Key VGRACNKLIBCDHG-UHFFFAOYSA-N

Appearance Pale yellow to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, Ethyl Acetate,

Methanol; Insoluble in Water

Structural Significance
The 6-nitro position is sterically demanding. It forces the ester group out of planarity relative to

the benzene ring, unlike the 3-nitro isomer. This conformation influences the reactivity of the

ester carbonyl toward nucleophiles, a property exploited in selective acylation reactions.

Synthetic Pathways[7]
Direct nitration of methyl salicylate yields almost exclusively the 3-nitro and 5-nitro isomers due

to the directing effects of the hydroxyl (ortho/para director) and ester (meta director) groups.

Consequently, the synthesis of the 6-nitro isomer requires an indirect approach, typically

starting from 2-hydroxy-6-nitrobenzoic acid (CAS 601-99-0).

Protocol: Esterification via Alkyl Halide (Recommended)
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This method avoids the harsh conditions of Fischer esterification, which can be sluggish due to

the steric hindrance of the ortho-nitro group.

Reagents:

Precursor: 2-Hydroxy-6-nitrobenzoic acid (1.0 eq)

Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate

Base: Potassium Bicarbonate (KHCO₃) (1.5 eq)

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

Dissolution: Dissolve 2-hydroxy-6-nitrobenzoic acid in anhydrous DMF (0.5 M concentration)

under an inert atmosphere (N₂).

Deprotonation: Add solid KHCO₃ in one portion. Stir at room temperature for 30 minutes until

gas evolution ceases. Note: The carboxylate anion is formed.

Alkylation: Cool the solution to 0°C. Dropwise add Methyl Iodide.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Hexane:EtOAc 7:3).

Work-up: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x).[2] Wash

the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Methanol/Water or purify via flash column chromatography

(Silica gel).

Synthesis Workflow Diagram
The following diagram illustrates the logic flow from precursor selection to downstream

heterocyclic application.
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Critical Step: Steric Management

2-Hydroxy-6-nitrobenzoic Acid
(CAS 601-99-0)

MeI / KHCO3 / DMF
(Mild Esterification)

Methyl 2-hydroxy-6-nitrobenzoate
(CAS 1261504-50-0)

 Yield >85% Reductive Cyclization
(H2/Pd-C or Fe/AcOH)

 Nitro Reduction 4-Hydroxybenzoxazole
Derivatives

 Cyclization

Click to download full resolution via product page

Figure 1: Synthetic workflow transforming the acid precursor into the target ester and

subsequent bioactive scaffolds.[3][4][5][2][6]

Applications in Drug Discovery[7][18]
Methyl 2-hydroxy-6-nitrobenzoate is a high-value "building block" (BB) due to its latent

reactivity.

Precursor to Benzoxazoles
Upon reduction of the nitro group to an amine (using Fe/NH₄Cl or H₂/Pd), the molecule

spontaneously or catalytically cyclizes to form benzoxazole-4-carboxylates. These cores are

bioisosteres of adenine and are widely used in:

Kinase Inhibitors: Targeting the ATP-binding pocket.

Anti-inflammatory Agents: Modulating COX/LOX pathways.

Peptidomimetics
The 2-hydroxy-6-nitro benzoate scaffold serves as a turn inducer in peptidomimetics. The

intramolecular hydrogen bond between the phenolic -OH and the ester carbonyl locks the

conformation, mimicking the

-turn of proteins.

"Warhead" Linker
In Antibody-Drug Conjugates (ADCs), the nitro group can be reduced to an aniline, which

serves as a handle for attaching cytotoxic payloads via an amide bond, while the ester group
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allows conjugation to the linker.

Analytical Characterization
To validate the identity of synthesized Methyl 2-hydroxy-6-nitrobenzoate, the following

spectral features are diagnostic:

¹H NMR (DMSO-d₆, 400 MHz):

11.5–12.0 ppm (s, 1H, -OH): Downfield shift due to strong intramolecular H-bonding.

3.85–3.95 ppm (s, 3H, -OCH₃): Methyl ester singlet.

7.2–8.0 ppm (m, 3H, Ar-H): Aromatic protons showing specific coupling constants (

Hz) indicative of the 1,2,3-substitution pattern.

IR Spectroscopy:

~1680 cm⁻¹ (C=O, ester, lowered by H-bonding).

~1530, 1350 cm⁻¹ (NO₂, asymmetric/symmetric stretch).

Mass Spectrometry:

[M-H]⁻ peak at m/z 196.1 in ESI-negative mode.

Safety & Handling (MSDS Summary)
Signal Word:WARNING
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Hazard Class Hazard Statement Precautionary Measures

Acute Toxicity H302: Harmful if swallowed.
Do not eat, drink, or smoke

when using.

Skin Irritation H315: Causes skin irritation.[7]
Wear nitrile gloves and lab

coat.

Eye Irritation
H319: Causes serious eye

irritation.[7]

Wear safety goggles/face

shield.

STOT-SE
H335: May cause respiratory

irritation.[7]

Use only in a chemical fume

hood.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is

sensitive to light and moisture over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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